
4-(Acetylamino)-2-nitrobenzoic acid
Overview
Description
4-(Acetylamino)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group at the 4-position and a nitro group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Oxidation of Methyl-Substituted Precursors
The most widely documented method for synthesizing 4-(acetylamino)-2-nitrobenzoic acid involves oxidizing a methyl-substituted intermediate to introduce the carboxylic acid moiety. This approach, adapted from patents US7294740B2 and CA2475141A1, employs potassium permanganate (KMnO₄) in an aqueous sulfolane solvent system.
Key Steps :
- Substrate Preparation : Start with N-(2-methyl-4-acetylamino-5-nitrophenyl)acetamide, where the methyl group at position 1 is oxidized to a carboxylic acid.
- Oxidation Conditions :
- Work-Up :
Yield and Purity :
Regioselective Nitration Strategies
Introducing the nitro group at position 2 requires careful control of directing effects. The acetylated amino group at position 4 acts as a meta director, while the methyl group at position 1 (pre-oxidation) directs ortho/para substitution.
Nitration Protocol :
- Substrate : 4-Acetamidotoluene.
- Conditions :
- Outcome :
Challenges :
- Competing directing effects necessitate low-temperature conditions to suppress meta nitration.
- Impurities such as 4-acetamido-3-nitrotoluene are minimized through fractional crystallization.
Detailed Reaction Optimization
Oxidation Step Parameters
The oxidation of methyl groups to carboxylic acids is highly sensitive to reaction conditions. Data from patent US7294740B2 reveals the following optimizations:
Critical Notes :
- Incomplete oxidation requires incremental KMnO₄ additions (25 mL aliquots every 15–20 minutes).
- HPLC monitoring (Phenomenex Luna C8 column) ensures reaction completion.
Acidification and Crystallization
Post-oxidation acidification is crucial for product isolation:
- pH Range : 2–4. Lower pH values (<2) risk protonating the acetamido group, while higher pH (>4) reduces precipitation efficiency.
- Cooling Rate : Gradual cooling to 15–25°C minimizes co-precipitation of impurities.
Purification :
- Washes with hot water (>80°C) remove residual MnO₂.
- Drying under vacuum (50 mmHg) at 40–50°C yields a free-flowing powder.
Comparative Analysis of Methodologies
Alternative Oxidation Agents
While KMnO₄ is standard, other oxidants have been explored:
Oxidizing Agent | Solvent System | Yield (%) | Purity (%) | Drawbacks |
---|---|---|---|---|
KMnO₄ | H₂O-sulfolane | 71 | >98 | MnO₂ byproduct handling |
CrO₃ | Acetic acid | 55 | 90 | Toxic, corrosive |
HNO₃ | H₂SO₄ | 60 | 85 | Overoxidation risks |
The position of nitro group introduction is influenced by:
- Substituent Effects :
- Acetamido (meta director) vs. methyl (ortho/para director).
- Temperature Control :
Side Products :
Industrial-Scale Considerations
Solvent Recovery and Waste Management
- Sulfolane Reclamation : Distillation at reduced pressure recovers >90% of sulfolane for reuse.
- MnO₂ Disposal : Stabilization with lime (CaO) converts MnO₂ into non-hazardous MnCO₃.
Cost-Benefit Analysis
Characterization and Quality Control
Analytical Methods
- HPLC :
- NMR :
Physical Properties
Property | Value |
---|---|
Melting Point | 210–212°C |
Solubility (H₂O) | <0.1 g/L |
pKa | 3.8 (COOH) |
Challenges and Troubleshooting
Common Issues
- Incomplete Oxidation : Add KMnO₄ incrementally and monitor via HPLC.
- Nitro Group Reduction : Avoid residual MnO₂ during acidification to prevent unintended reduction.
Scalability Barriers
Scientific Research Applications
Applications Overview
The compound is utilized in multiple domains:
-
Pharmaceutical Development
- Role as an Intermediate : It is crucial in synthesizing anti-inflammatory and analgesic drugs. For instance, it serves as a precursor for the synthesis of Cinitapride, which is used to treat gastrointestinal disorders .
- Enzyme Inhibition Studies : Research indicates that 4-(Acetylamino)-2-nitrobenzoic acid can inhibit specific enzymes, providing insights into metabolic pathways and therapeutic targets .
- Analytical Chemistry
- Biochemical Research
- Polymer Science
- Colorimetric Assays
Case Study 1: Pharmaceutical Applications
Research has demonstrated that this compound exhibits significant biological activity as a precursor for various pharmaceuticals. A study focused on its role in synthesizing Cinitapride showed promising results for treating gastrointestinal disorders, highlighting its therapeutic potential.
Case Study 2: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties of this compound revealed that it effectively interacts with specific enzymes involved in metabolic pathways. This interaction suggests potential applications in drug design targeting these pathways.
Case Study 3: Analytical Use
In analytical chemistry, the compound has been utilized to develop methods for detecting nitro compounds in environmental samples. Its effectiveness as a reagent has been validated through various studies, establishing its importance in quality control measures.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
- 4-Acetamidobenzoic acid
- 2-Nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison: 4-(Acetylamino)-2-nitrobenzoic acid is unique due to the presence of both an acetylamino group and a nitro group on the benzene ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one of these functional groups
Biological Activity
4-(Acetylamino)-2-nitrobenzoic acid (CAS Number: 21573-29-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-tumor properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an acetylamino group and a nitro group attached to a benzoic acid framework. This configuration may contribute to its biological activity by allowing interactions with various biological targets.
Biological Activities
1. Anti-Tumor Activity
Research indicates that this compound exhibits notable anti-tumor properties. A study investigated its effects on human lung cancer (A549) and colon adenocarcinoma (Caco-2) cell lines. The compound was found to induce apoptosis in these cancer cells, suggesting a potential role as an anti-cancer agent.
- IC50 Values : The IC50 value for A549 cells was reported at 8.82 µM, while for Caco-2 cells, it was significantly lower at 0.00053 µM, indicating potent activity against colon cancer cells .
Cell Line | Treatment Concentration (µM) | % Growth Suppression | IC50 (µM) |
---|---|---|---|
A549 | 20 | 75.70% | 8.82 |
Caco-2 | 20 | 72.70% | 0.00053 |
2. Mechanisms of Action
The anti-tumor effects are hypothesized to involve the inhibition of proteasome activity, which is crucial for regulating cellular protein levels and apoptosis. Inhibiting the proteasome can lead to the accumulation of pro-apoptotic factors, selectively inducing death in cancer cells while sparing normal cells .
3. Other Biological Activities
In addition to anti-tumor effects, derivatives of benzoic acid, including this compound, have shown:
- Antibacterial and Antifungal Activities : Various studies have documented the antibacterial and antifungal properties of benzoic acid derivatives, making them candidates for further investigation in infectious disease treatments .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
A detailed study evaluated the impact of various concentrations of this compound on A549 and Caco-2 cell lines over a 24-hour period using MTT assays. The results indicated that higher concentrations led to increased apoptosis rates, particularly in Caco-2 cells.
Case Study 2: Proteasome Inhibition
Another investigation focused on the role of proteasome inhibition by the compound in cancer therapy. The study found that treatment with this compound resulted in significant proteasome activity reduction, correlating with increased apoptosis in treated cell lines .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and aromatic ring participate in controlled oxidations. A notable industrial process involves oxidation of intermediates using potassium permanganate (KMnO₄):
Reaction Type | Conditions | Reagents | Product | Yield | Reference |
---|---|---|---|---|---|
Side-chain oxidation | 90–95°C, aqueous acidic medium | KMnO₄ (0.25M) | 2-acetylamino-4-ethoxy-5-nitrobenzoic acid | 71% |
Mechanistic Insight :
-
KMnO₄ selectively oxidizes methyl groups adjacent to electron-withdrawing substituents (e.g., nitro or acetyl groups) to carboxylic acids under acidic conditions.
-
Reaction completion is monitored via HPLC (retention time shift from 10.7 min to 12.4 min) .
Reduction Reactions
The nitro group (-NO₂) undergoes reduction to an amine (-NH₂), enabling further functionalization:
Reaction Type | Conditions | Reagents | Product | Application | Reference |
---|---|---|---|---|---|
Nitro reduction | Catalytic hydrogenation | H₂/Pd-C | 4-acetylamino-2-aminobenzoic acid | Precursor for pharmaceutical intermediates |
Key Findings :
-
Reduction products serve as intermediates in synthesizing antiviral agents, leveraging the amine group for coupling reactions.
Hydrolysis of the Acetylamino Group
The acetyl group is cleaved under basic conditions to yield free amines:
Reaction Type | Conditions | Reagents | Product | Purity | Reference |
---|---|---|---|---|---|
Alkaline hydrolysis | KOH/MeOH, reflux | Base | 2-amino-4-ethoxy-5-nitrobenzoic acid | >98% (NMR) |
Industrial Protocol :
-
Hydrolysis is performed at elevated temperatures, followed by acidification to pH 2–4 for product precipitation .
Substitution Reactions
The chlorine-free analog, 4-(acetylamino)-2-chlorobenzoic acid (structural relative), demonstrates substitutive reactivity:
Reaction Type | Target Site | Reagents | Product | Notes | Reference |
---|---|---|---|---|---|
Nucleophilic substitution | Chlorine at position 2 | NaOCH₃ | 4-acetylamino-2-methoxybenzoic acid | Requires polar aprotic solvents |
Cross-Compound Relevance :
-
Substitution patterns inform synthetic strategies for derivatives of this compound.
Functional Group Interconversion
The nitro group can be converted into diverse functionalities:
Reaction Type | Conditions | Reagents | Product | Application | Reference |
---|---|---|---|---|---|
Nitro to amide | Carboxylic acid coupling | (R₈)₂C=CR₈COCl | 4-acetylamino-2-(amide)benzoic acid | Suzuki-Miyaura coupling precursors |
Synthetic Utility :
Thermal and Stability Data
Critical parameters for reaction optimization:
Property | Value | Conditions | Reference |
---|---|---|---|
Decomposition temperature | >200°C | Air atmosphere | |
Solubility | 1.2 g/L (water, 25°C) | pH 7.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Acetylamino)-2-nitrobenzoic acid, and how can reaction conditions be optimized?
A common approach involves nitration of precursor benzoic acid derivatives followed by acetylation. For instance, nitration of 4-acetamidobenzoic acid under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) yields the nitro derivative. Optimization requires monitoring reaction time, temperature, and stoichiometry to avoid over-nitration or side reactions like oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- NMR : - and -NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.5–8.5 ppm, acetyl methyl at δ 2.1–2.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in related nitrobenzoic acid derivatives .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust is generated.
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
- Waste Disposal : Collect nitro-containing waste separately for incineration or specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) can model interactions with biological targets, such as SARS-CoV-2 proteins, by analyzing binding affinities and hydrogen-bonding patterns. ADMET predictions assess pharmacokinetic profiles (e.g., bioavailability, toxicity) to prioritize compounds for in vitro testing .
Q. How should researchers address contradictions in reported biological activity data for nitrobenzoic acid derivatives?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent, cell lines). Systematic approaches include:
- Standardization : Use certified reference materials (e.g., pharmaceutical secondary standards) for activity assays.
- Control Experiments : Compare results against structurally similar compounds (e.g., 4-aminosalicylic acid) to isolate the nitro group’s contribution.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., enzyme inhibition vs. cellular toxicity studies) to identify confounding variables .
Q. What strategies improve the stability of this compound in long-term storage?
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis.
- Periodic Reanalysis : Conduct HPLC or TLC every 6–12 months to monitor purity. Degradation products (e.g., nitro-reduced amines) can be identified via LC-MS .
Q. How does the nitro group position influence the compound’s physicochemical properties compared to isomers like 3-nitro or 5-nitro derivatives?
The ortho-nitro group (position 2) enhances acidity due to electron-withdrawing effects, lowering the pKa of the carboxylic acid. This impacts solubility (e.g., increased water solubility at higher pH) and reactivity in coupling reactions. Comparative studies with isomers (e.g., 4-acetamido-3-nitrobenzoic acid) reveal distinct crystallographic packing and hydrogen-bonding networks, affecting melting points and stability .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-acetamido-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOLPCSICJNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175922 | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-29-5 | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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